4-(2-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

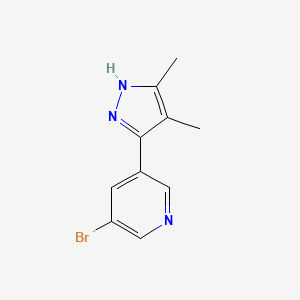

4-(2-Chlorphenyl)-3-(methylsulfonyl)-1H-pyrazol ist eine organische Verbindung, die zur Klasse der Pyrazole gehört. Pyrazole sind fünfringige heterozyklische Verbindungen, die zwei Stickstoffatome in benachbarten Positionen enthalten. Diese spezielle Verbindung ist durch das Vorhandensein einer Chlorphenylgruppe und einer Methylsulfonylgruppe gekennzeichnet, die an den Pyrazolring gebunden sind.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(2-Chlorphenyl)-3-(methylsulfonyl)-1H-pyrazol beinhaltet typischerweise die Reaktion von 2-Chlorbenzaldehyd mit Hydrazinhydrat zur Bildung von 2-Chlorphenylhydrazin. Dieses Zwischenprodukt wird dann mit Methylsulfonylchlorid in Gegenwart einer Base wie Triethylamin umgesetzt, um die gewünschte Pyrazolverbindung zu erhalten. Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umsetzung der Reaktanten zu gewährleisten.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von 4-(2-Chlorphenyl)-3-(methylsulfonyl)-1H-pyrazol durch Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Reaktionszeit hochskaliert werden. Durchflussreaktoren können eingesetzt werden, um die Effizienz und Ausbeute des Syntheseprozesses zu verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation oder Säulenchromatographie verwendet, um die Verbindung in hoher Reinheit zu erhalten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired pyrazole compound. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Reaktionstypen

4-(2-Chlorphenyl)-3-(methylsulfonyl)-1H-pyrazol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in ein Sulfid umwandeln.

Substitution: Die Chlorphenylgruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können in Gegenwart einer Base verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Sulfide.

Substitution: Verschiedene substituierte Pyrazole, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

4-(2-Chlorphenyl)-3-(methylsulfonyl)-1H-pyrazol hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.

Medizin: Forschungen laufen, um sein Potenzial als pharmazeutisches Mittel zu untersuchen, insbesondere bei der Behandlung von Erkrankungen, die mit Entzündungen einhergehen.

Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymere und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von 4-(2-Chlorphenyl)-3-(methylsulfonyl)-1H-pyrazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu einer biologischen Reaktion führt. Zum Beispiel kann es Cyclooxygenase-Enzyme hemmen und so die Produktion von proinflammatorischen Mediatoren reduzieren. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wissenschaftliche Forschungsanwendungen

4-(2-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving inflammation.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(2-Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Chlorphenylessigsäure: Ähnlich in der Struktur, aber ohne den Pyrazolring.

Bis(4-chlorphenyl)sulfon: Enthält zwei Chlorphenylgruppen, aber keinen Pyrazolring.

2-Chlorphenylmethylsulfon: Ähnliche Sulfonylgruppe, aber unterschiedliche Kernstruktur.

Einzigartigkeit

4-(2-Chlorphenyl)-3-(methylsulfonyl)-1H-pyrazol ist einzigartig aufgrund der Kombination der Chlorphenyl- und Methylsulfonylgruppen, die an den Pyrazolring gebunden sind. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die bei den oben aufgeführten ähnlichen Verbindungen nicht beobachtet werden.

Eigenschaften

Molekularformel |

C10H9ClN2O2S |

|---|---|

Molekulargewicht |

256.71 g/mol |

IUPAC-Name |

4-(2-chlorophenyl)-5-methylsulfonyl-1H-pyrazole |

InChI |

InChI=1S/C10H9ClN2O2S/c1-16(14,15)10-8(6-12-13-10)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13) |

InChI-Schlüssel |

RAEUQDQVJUCRSJ-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)C1=C(C=NN1)C2=CC=CC=C2Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802053.png)

![2,3-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802066.png)